molecular formula C7H7Cl3NO3PS B14483296 Phosphorothioic acid, O-ethyl O-(3,5,6-trichloro-2-pyridinyl) ester CAS No. 66651-96-5

Phosphorothioic acid, O-ethyl O-(3,5,6-trichloro-2-pyridinyl) ester

Cat. No.: B14483296
CAS No.: 66651-96-5
M. Wt: 322.5 g/mol
InChI Key: WHGNMEMHTPXJRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorpyrifos is typically synthesized by reacting 3,5,6-trichloro-2-pyridinol with diethyl phosphorochloridothioate under basic conditions, such as in the presence of sodium carbonate . This reaction results in the formation of the desired phosphorothioic acid ester.

Industrial Production Methods

Industrial production of chlorpyrifos follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and technology helps in optimizing the production process and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Chlorpyrifos undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, chlorpyrifos can hydrolyze to form 3,5,6-trichloro-2-pyridinol and diethyl phosphorothioic acid.

    Oxidation: Chlorpyrifos can be oxidized to form chlorpyrifos-oxon, a more toxic metabolite.

    Reduction: Under certain conditions, chlorpyrifos can be reduced to less toxic compounds.

Common Reagents and Conditions

    Hydrolysis: Water and acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Scientific Research Applications

Chlorpyrifos has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study organophosphate chemistry and reactions.

    Biology: Investigated for its effects on various biological systems, including its neurotoxic effects on insects and mammals.

    Medicine: Studied for its potential impact on human health, particularly its neurodevelopmental toxicity.

    Industry: Employed in the development of pest control products and agricultural chemicals.

Comparison with Similar Compounds

Similar Compounds

    Diazinon: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.

    Malathion: An organophosphate insecticide that is less toxic to mammals compared to chlorpyrifos.

    Parathion: A highly toxic organophosphate insecticide with a similar mode of action.

Uniqueness of Chlorpyrifos

Chlorpyrifos is unique due to its broad-spectrum activity and effectiveness against a wide range of pests. Its relatively low cost and availability have made it a popular choice in agriculture. its potential neurotoxic effects and environmental impact have raised concerns, leading to regulatory restrictions in some regions .

Properties

CAS No.

66651-96-5

Molecular Formula

C7H7Cl3NO3PS

Molecular Weight

322.5 g/mol

IUPAC Name

ethoxy-hydroxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane

InChI

InChI=1S/C7H7Cl3NO3PS/c1-2-13-15(12,16)14-7-5(9)3-4(8)6(10)11-7/h3H,2H2,1H3,(H,12,16)

InChI Key

WHGNMEMHTPXJRR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(O)OC1=NC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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